molecular formula C8H9BrN2O B14721418 4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one CAS No. 6950-48-7

4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one

Cat. No.: B14721418
CAS No.: 6950-48-7
M. Wt: 229.07 g/mol
InChI Key: TUTGUALTIUSEJO-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: Further cyclization reactions can modify the fused ring structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6950-48-7

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-amino-3-bromo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C8H9BrN2O/c9-6-7(10)4-2-1-3-5(4)11-8(6)12/h1-3H2,(H3,10,11,12)

InChI Key

TUTGUALTIUSEJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2N)Br

Origin of Product

United States

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